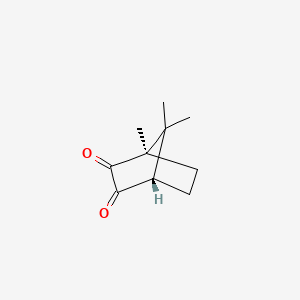

(1R)-(-)-Camphorquinone

Description

Historical Context of Chiral Camphor (B46023) Derivatives in Organic Synthesis

Camphor, a naturally occurring chiral monoterpene, has a long and storied history in organic synthesis. researchgate.netbeilstein-journals.orgmsu.ru Its availability in both enantiomeric forms from the chiral pool has made it an attractive starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and catalysts. researchgate.netresearchgate.netresearchgate.net Early investigations dating back to the late 19th and early 20th centuries focused on understanding the structure and reactivity of camphor, leading to the discovery of various rearrangement reactions. msu.runih.gov Over the decades, derivatives of camphor have been instrumental in the development of asymmetric catalysis, a field that has revolutionized the production of single-enantiomer drugs and other fine chemicals. researchgate.netcore.ac.uk

The Unique Stereochemical Features of (1R)-(-)-Camphorquinone

(1R)-(-)-Camphorquinone, with the systematic IUPAC name (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, possesses a rigid bicyclic structure with two well-defined stereogenic centers at C1 and C4. nih.gov This rigid framework, a derivative of the norbornane (B1196662) system, imparts a high degree of conformational rigidity. The two ketone groups are held in a fixed, syn-periplanar orientation, which influences their reactivity. nih.gov The steric environment around the two carbonyl groups is distinct; the C2-carbonyl is more sterically hindered due to the adjacent C1 methyl group, while the C3-carbonyl is more accessible to nucleophilic attack. nih.gov This inherent difference, coupled with the chirality of the molecule, allows for significant regioselectivity and stereoselectivity in its reactions. nih.govrsc.org

Overview of Research Trajectories for Chiral Alpha-Diketones

Research on chiral alpha-diketones, such as (1R)-(-)-Camphorquinone, is multifaceted. A significant area of investigation is their application as chiral building blocks in asymmetric synthesis to create complex molecules with specific stereochemistry. nih.govgrafiati.com Another major research thrust is their use as photoinitiators, particularly in polymer chemistry and dental materials, where their ability to absorb light and initiate polymerization is crucial. longchangchemical.comwikipedia.org Furthermore, there is ongoing research into the development of new synthetic methods for preparing chiral diketones and their derivatives, as well as exploring their potential in organocatalysis and as ligands for transition metal catalysts. mdpi.comrsc.org The unique photophysical properties of chiral alpha-diketones are also a subject of study, with techniques like Circularly Polarized Luminescence (CPL) spectroscopy being used to probe their excited states. jascoinc.com

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10334-26-6, 10373-78-1 | |

| Record name | (-)-Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-(-)-Camphorquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantiomeric Purity

Stereoselective Synthesis of (1R)-(-)-Camphorquinone

The inherent chirality of the camphor (B46023) scaffold is a cornerstone of stereoselective synthesis, guiding the formation of the desired enantiomer. The most common approach involves the oxidation of (1R)-(+)-camphor, a readily available natural product. atamanchemicals.comwikipedia.org The rigid bicyclic framework of camphor sterically hinders certain reaction pathways, leading to a high degree of stereocontrol.

Historically, the oxidation of camphor with selenium dioxide has been a widely used method. wikipedia.orgrsc.org However, due to the toxicity of selenium reagents, alternative methods have been sought. The stereochemistry of the starting camphor molecule directly dictates the configuration of the resulting camphorquinone (B77051).

Modern stereoselective methods often involve the use of chiral auxiliaries or catalysts. For instance, a novel and convenient route for the preparation of chiral tricyclic iminolactones from camphorquinone has been developed. The alkylation of these iminolactones proceeds with excellent diastereoselectivity (>98%), which upon hydrolysis, yields α,α-disubstituted α-amino acids with high enantiomeric excesses. acs.org This demonstrates the utility of camphorquinone as a chiral template for asymmetric synthesis.

Furthermore, the reaction of (1R)-(+)-camphor with alkynyllithium reagents, followed by reduction, can furnish chiral allenes with high diastereoselectivity. nih.gov These examples underscore the principle of using the camphor framework to direct the stereochemical outcome of a reaction.

Biocatalytic Approaches to Camphorquinone Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov In the context of camphorquinone, biocatalytic approaches have primarily focused on its stereoselective reduction to valuable chiral hydroxy compounds rather than its synthesis from a precursor. Nevertheless, these studies highlight the potential of enzymes in transforming the camphorquinone molecule with high precision.

For example, the biotransformation of (+)- and (-)-camphorquinone has been investigated using various fungi, such as Aspergillus wentii. researchgate.net This organism can reduce the diketone to a variety of stereoisomeric hydroxycamphors with high selectivity. researchgate.net Similarly, cyanobacteria like Synechococcus elongatus have been shown to reduce (+)-camphorquinone to (-)-3S-exo-hydroxycamphor with high stereoselectivity. researchgate.net

Whole-cell biocatalysts, such as those from Lactobacillus kefiri, have been effectively used for the enantioselective reduction of various prochiral ketones, producing chiral alcohols with high enantiomeric excess. tandfonline.com While not directly applied to the synthesis of camphorquinone, these methods demonstrate the feasibility of using microorganisms to perform stereoselective transformations on related ketone structures. tandfonline.com The reduction of 1,2-diketones using Rhodotorula minuta has also been shown to produce chiral α-hydroxy ketones and diols, with the stereochemical outcome dependent on the substrate structure. conicet.gov.ar

| Biocatalyst | Substrate | Major Product(s) | Selectivity |

| Aspergillus wentii | (-)-(1R)-Camphorquinone | (+)-(2R)-endo-hydroxycamphor | 84.3% stereoselectivity |

| Aspergillus wentii | (+)-(1S)-Camphorquinone | (-)-(2S)-exo-hydroxycamphor | 65.0% stereoselectivity |

| Synechococcus elongatus | (+)-Camphorquinone | (-)-3S-exo-hydroxycamphor | High stereoselectivity |

| Rhodotorula minuta | Acyclic 1,2-diketones | (S)-α-hydroxy ketones | High enantiomeric excess |

Chemoenzymatic Pathways for Chiral Diketones

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to create enantiomerically pure compounds. metu.edu.tr This approach is particularly useful for the synthesis of complex chiral molecules like diketones.

A general strategy for producing chiral α-hydroxy enones from cyclic 1,3-diketones involves a chemical oxidation step followed by an enzymatic kinetic resolution. metu.edu.tr For example, a 1,3-cyclohexanedione (B196179) can be oxidized with manganese(III) acetate (B1210297) to produce a racemic α'-acetoxy enone. This racemic mixture can then be subjected to enzymatic kinetic resolution using a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the enantiomerically pure α'-acetoxy enone and α'-hydroxy enone. metu.edu.tr

Ketoreductases (KREDs) are another class of enzymes that have been successfully employed in the kinetic resolution of racemic ketones, producing chiral alcohols with high stereoselectivity. frontiersin.org While a specific chemoenzymatic pathway for the synthesis of (1R)-(-)-Camphorquinone is not extensively detailed in the reviewed literature, the principles from related diketone and ketone syntheses are directly applicable. A potential pathway could involve the chemical oxidation of a suitable camphor-derived precursor followed by an enzymatic resolution step to achieve the desired enantiomeric purity.

Derivatization Strategies for Enantiomeric Enrichment

Enantiomeric enrichment is a crucial step in the production of highly pure chiral compounds. One effective strategy is the derivatization of a racemic or enantiomerically impure mixture with a chiral derivatizing agent to form diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. libretexts.org

A notable example involving camphorquinone is its reaction with racemic 1,2-diols. This reaction forms a non-equimolar mixture of diastereomeric ketals. google.comgoogle.com The predominantly formed diastereomer can then be separated by physical methods such as fractional crystallization or preparative high-performance liquid chromatography (HPLC). google.com This demonstrates a practical application of derivatization for the kinetic resolution of other chiral molecules using camphorquinone as the chiral resolving agent. google.com

The reverse of this principle can also be applied. A racemic mixture of camphorquinone could theoretically be reacted with an enantiomerically pure chiral diol to form diastereomeric ketals, which could then be separated. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically enriched camphorquinone.

General chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), are widely used to convert enantiomeric mixtures of alcohols and amines into diastereomeric esters and amides, respectively, for analysis and separation. wikipedia.org Similar strategies could be developed for the derivatization of camphorquinone or its precursors to facilitate enantiomeric enrichment.

| Derivatization Strategy | Reactants | Products | Separation Method |

| Ketalization | D- or L-Camphorquinone + racemic 1,2-diol | Mixture of diastereomeric ketals | Fractional crystallization or HPLC google.com |

| General Principle | Racemic mixture + Chiral Derivatizing Agent | Mixture of diastereomers | Chromatography or Crystallization libretexts.org |

Green Chemistry Principles in (1R)-(-)-Camphorquinone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. In the synthesis of (1R)-(-)-Camphorquinone, significant efforts have been made to move away from hazardous reagents and processes.

A key focus has been the replacement of the highly toxic selenium dioxide traditionally used for the oxidation of camphor. wikipedia.orggoogle.com Greener alternatives that have been explored include:

Catalytic Oxidation with Air: An efficient method involves the continuous bromination of camphor followed by the oxidation of 3-bromocamphor (B185472) using air as the oxidant, catalyzed by Fe-porphyrins. researchgate.netnih.gov This method is milder and avoids toxic metal waste. researchgate.net

Oxidation with Potassium Permanganate: A synthetic route starting from α-pinene, a renewable resource, involves its conversion to 2-chlorobornane, followed by oxidation with potassium permanganate. google.com This avoids the use of selenium dioxide. google.com

These methods exemplify several green chemistry principles, including the use of catalysis, safer reagents, and renewable feedstocks. The synthesis starting from α-pinene or camphor byproducts highlights the use of renewable resources, a key aspect of sustainable chemistry. google.comnih.govgoogle.com

| Green Synthesis Approach | Starting Material | Key Reagents/Catalysts | Green Chemistry Principle(s) |

| Catalytic Air Oxidation | Camphor | Br₂, Fe-porphyrins, Air | Use of Catalysis, Safer Oxidant (Air) researchgate.net |

| Permanganate Oxidation | α-Pinene | HCl, KMnO₄ | Use of Renewable Feedstock, Avoidance of Toxic Reagents google.com |

| From Byproduct | 3-Camphane ester | - | Atom Economy, Use of Byproducts google.com |

Spectroscopic and Computational Elucidation of Structure and Reactivity

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1R)-(-)-Camphorquinone. While basic 1H and 13C NMR provide initial structural confirmation, advanced techniques offer deeper insights.

Two-dimensional (2D) NMR spectroscopy , including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has been instrumental in the unambiguous assignment of all proton and carbon signals, even in complex derivatives. arabjchem.orgrsc.org For instance, COSY experiments on carboxylated camphorquinone (B77051) derivatives clearly establish the coupling relationships between protons within the bicyclic system. arabjchem.org

Solid-State NMR (SSNMR) , particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, has been employed to study the structure and dynamics of (1R)-(-)-Camphorquinone in its solid form and within host-guest complexes. ox.ac.ukresearchgate.net Variable temperature 13C CP/MAS NMR studies of deoxycholic acid complexes with (1R)-(-)-camphorquinone have revealed information about guest disorder and phase transitions within the crystal lattice. ox.ac.ukresearchgate.net

| Technique | Application for (1R)-(-)-Camphorquinone | Key Findings |

| 1H NMR | Determination of proton chemical shifts and coupling constants. | Provides a fundamental fingerprint of the molecule. chemicalbook.comchemicalbook.com |

| 13C NMR | Determination of carbon chemical shifts. | Identifies the carbon skeleton, including the distinct carbonyl carbons. nih.gov |

| COSY | Establishes proton-proton coupling networks. | Confirms the connectivity of the protons in the bicyclic ring. arabjchem.orgrsc.org |

| HSQC | Correlates directly bonded proton and carbon atoms. | Assigns specific protons to their corresponding carbons. rsc.org |

| HMBC | Correlates protons and carbons over two to three bonds. | Elucidates the complete carbon framework and substitution patterns. rsc.org |

| Solid-State NMR | Analyzes the molecule in the solid phase. | Investigates polymorphism, molecular packing, and dynamics in crystals and complexes. ox.ac.ukox.ac.uk |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Applications

Chiroptical spectroscopic methods are particularly powerful for probing the stereochemical features of (1R)-(-)-Camphorquinone.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions. (1R)-(-)-Camphorquinone is a well-established standard for ECD spectroscopy. nih.govwiley.com Its ECD spectrum is characterized by distinct bands corresponding to the n → π* transitions of the dicarbonyl chromophore. nih.govrsc.org The sign and intensity of these bands are exquisitely sensitive to the molecule's absolute configuration and conformation. wiley.comrsc.org Studies have also explored the induced circular dichroism (ICD) of camphorquinone enantiomers when complexed with cyclodextrins, providing insights into chiral recognition mechanisms. acs.org

Vibrational Circular Dichroism (VCD) , the infrared counterpart to ECD, measures the differential absorption of circularly polarized infrared radiation by vibrational transitions. rsc.orgresearchgate.net VCD spectroscopy has been successfully applied to (1R)-(-)-Camphorquinone to determine its absolute configuration and to study its conformational properties in solution. nih.govwiley.comresearchgate.net The VCD spectra, particularly in the carbonyl stretching region, are highly characteristic and can be accurately reproduced by theoretical calculations. nih.govwiley.com

| Spectroscopy | Region | Information Obtained |

| ECD | UV-Visible | Absolute configuration, electronic transitions, conformational analysis. nih.govrsc.org |

| VCD | Infrared | Absolute configuration, vibrational modes, solution-phase conformation. nih.govresearchgate.net |

| ICD | UV-Visible | Chiral recognition in host-guest complexes. acs.org |

X-ray Crystallography of (1R)-(-)-Camphorquinone Derivatives and Complexes

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While the structure of the parent (1R)-(-)-Camphorquinone is well-established, X-ray crystallography has been crucial in determining the precise stereochemistry and conformation of its various derivatives and complexes.

For example, the structures of trifluoromethylated derivatives of (1R)-camphorquinone have been unambiguously determined, revealing the stereoselective course of nucleophilic addition reactions. uzh.chresearchgate.net Similarly, the crystal structures of complexes between deoxycholic acid and camphorquinone enantiomers have been elucidated, showing how the chiral channels of the host molecule can discriminate between the R and S enantiomers. ox.ac.ukresearchgate.netox.ac.uk These studies provide concrete evidence of the molecule's three-dimensional shape, bond lengths, bond angles, and intermolecular interactions. rsc.org

Computational Chemistry Approaches (DFT Studies) for Electronic Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure, conformation, and spectroscopic properties of (1R)-(-)-Camphorquinone. nih.govwiley.com

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations are used to determine the energies and shapes of the molecular orbitals (MOs). For (1R)-(-)-Camphorquinone, understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to explaining its reactivity and spectroscopic properties. The characteristic yellow color and photochemical reactivity of camphorquinone are attributed to the n → π* electronic transition, which involves the promotion of an electron from a non-bonding orbital (n), primarily localized on the oxygen atoms, to an anti-bonding π* orbital of the carbonyl groups. ubbcluj.ro Natural Transition Orbitals (NTOs) are often used to provide a more compact and clear picture of the electronic excitations. ubbcluj.ro

Conformational Analysis and Energetics

DFT calculations allow for the exploration of the potential energy surface of (1R)-(-)-Camphorquinone and its derivatives. nih.gov By calculating the energies of different possible conformers, the most stable structures can be identified. nih.gov This is particularly important for understanding the flexibility of the bicyclic system and how substituents might influence its preferred geometry. These computational analyses have supported experimental findings on the conformational states of camphor-containing Schiff bases. nih.gov

Prediction of Spectroscopic Signatures

A significant application of DFT is the prediction of various spectroscopic signatures, which can then be compared with experimental data to confirm structural and stereochemical assignments.

NMR Chemical Shifts: DFT calculations can accurately predict 1H and 13C NMR chemical shifts.

VCD and ECD Spectra: Time-dependent DFT (TD-DFT) is widely used to simulate VCD and ECD spectra. nih.govwiley.com These simulations have shown excellent agreement with the experimental spectra of (1R)-(-)-Camphorquinone, allowing for the confident assignment of its absolute configuration. nih.govwiley.comnih.gov The calculations can reproduce the observed positive and negative bands and relate them to specific electronic and vibrational transitions. wiley.comnih.gov

Emission Spectra: Computational methods have also been developed to simulate emission spectra, such as phosphorescence and circularly polarized luminescence (CPL), providing insights into the properties of the excited states. nih.govresearchgate.net

| Computational Method | Application | Predicted Properties |

| DFT Geometry Optimization | Conformational Analysis | Stable conformers, relative energies, geometric parameters. nih.gov |

| Quantum Chemical Calculations | Electronic Structure Analysis | Molecular orbital energies and distributions (HOMO, LUMO), NTOs. ubbcluj.ro |

| TD-DFT | Spectroscopic Prediction | ECD, VCD, UV-Vis absorption, and emission spectra. nih.govnih.gov |

| GIAO Method | Spectroscopic Prediction | NMR chemical shifts. nih.gov |

Mass Spectrometry for Elucidating Reaction Mechanisms and Product Identification

Elucidation of Reaction Products

The structural characterization of newly synthesized derivatives of camphorquinone relies heavily on mass spectrometry. For instance, in the synthesis of a carboxylated-camphorquinone (CQCOOH), electron ionization mass spectrometry (EI-MS) was used to confirm its chemical structure. arabjchem.orgresearchgate.net The resulting mass spectrum provided a clear fragmentation pattern that corroborated the proposed structure.

Table 1: Mass Spectrometry Data for Carboxylated-Camphorquinone (CQCOOH) arabjchem.org

| m/z (Relative Intensity, %) | Assigned Fragment |

|---|---|

| 196 (6) | [M]⁺ |

| 181 (3) | [M - CH₃]⁺ |

| 168 (40) | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 140 (40) | [M - C₂H₄O₂]⁺ |

| 122 (25) | [M - C₃H₆O₂]⁺ |

| 96 (52) | [C₇H₁₂]⁺ |

| 79 (30) | [C₆H₇]⁺ |

| 68 (40) | [C₅H₈]⁺ |

| 53 (18) | [C₄H₅]⁺ |

This table presents the mass-to-charge ratio (m/z) and relative intensity of fragments observed in the electron ionization (70 eV) mass spectrum of synthesized CQCOOH, confirming its molecular weight of 196 g/mol . arabjchem.org

Furthermore, mass spectrometry has been instrumental in identifying the products of reactions involving camphorquinone derivatives and other reagents. In a study investigating the reaction of 3-(2-phenylhydrazono)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (a camphorquinone derivative) with phosphacumulenes, mass spectrometry was used to identify the resulting complex structures. The mass spectrum of one such product showed a molecular ion peak [M+] at m/z = 633, along with a significant fragment ion at m/z = 256, corresponding to the starting phenylhydrazone derivative, indicating a specific cleavage pathway. ekb.eg

Monitoring Reaction Pathways

Mass spectrometry is not only used for final product identification but also for monitoring the progress of reactions. In the study of the biotransformation of (1R)-(-)-camphorquinone by various fungi, GC-MS was employed to track the reduction of the parent compound over time. nih.gov This technique allowed researchers to observe the selective monoreduction of camphorquinone by Mucor plumbeus and confirm the stability of the compound in control experiments. nih.gov Similarly, GC-MS has been used to identify and analyze volatile compounds that leach from dental materials where camphorquinone is used as a photoinitiator. researchgate.net

Mechanistic Insights into Photopolymerization

(1R)-(-)-Camphorquinone is a widely used Type II photoinitiator, especially in dental resins. acs.org Understanding the mechanism of photopolymerization is crucial for optimizing these materials. High-resolution mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been utilized to gain deep mechanistic insights into these complex, light-induced reactions. acs.org These studies help to map the photoinduced electron transfer processes that lead to the generation of initiating radicals. acs.org By identifying the transient species and final products, researchers can build a comprehensive picture of the polymerization mechanism. Time-of-flight mass spectrometry (TOF-MS) has also been noted as a technique for investigating camphorquinone derivatives, such as camphorquinone oxime. uva.es

Table 2: Key Compounds Identified by Mass Spectrometry in Camphorquinone-Related Reactions

| Parent Compound/System | Technique | Identified Product/Intermediate (m/z) | Significance | Reference |

|---|---|---|---|---|

| Carboxylated-Camphorquinone | EI-MS | [M]⁺ at 196 | Confirmed synthesis of a new derivative | arabjchem.org |

| Camphorquinone Phenylhydrazone + Phosphacumulene | EI-MS | [M]⁺ at 633, fragment at 256 | Identified novel heterocyclic phosphorus product and cleavage pathway | ekb.eg |

| (1R)-(-)-Camphorquinone | GC-MS | Monoreduction products | Elucidated selective biotransformation by fungi | nih.gov |

This table summarizes various applications of mass spectrometry in the study of (1R)-(-)-Camphorquinone, from identifying new synthetic products to elucidating complex biological and polymerization reaction mechanisms.

Mechanistic Investigations of Reactions Involving 1r Camphorquinone

Photochemical Reactivity and Mechanisms of (1R)-(-)-Camphorquinone and its Derivatives

The photochemical behavior of (1R)-(-)-Camphorquinone is central to its function as a photoinitiator. chemimpex.com It operates as a Norrish Type II photoinitiator, which relies on a bimolecular hydrogen abstraction mechanism to generate the free radicals necessary for polymerization. medicaljournalssweden.se

(1R)-(-)-Camphorquinone is widely used as a photosensitizer or photoinitiator in free-radical polymerization, a role it performs most efficiently in combination with a co-initiator, typically a tertiary amine such as dimethylaminoethyl methacrylate (B99206) (DMAEMA) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). researchgate.netresearchgate.net The initiation process begins when CQ absorbs a photon of light, promoting it to an electronically excited state. nih.gov This excited CQ molecule then interacts with the amine co-initiator to form a short-lived excited state complex, known as an exciplex. medicaljournalssweden.seresearchgate.net

Within this exciplex, an electron is transferred from the amine (electron donor) to the excited CQ, followed by a proton transfer (hydrogen abstraction). nih.govresearchgate.net This redox reaction results in the formation of two distinct radicals: a ketyl radical derived from camphorquinone (B77051) and an aminoalkyl radical from the co-initiator. medicaljournalssweden.senih.gov The aminoalkyl radical is highly reactive and serves as the primary initiating species for the polymerization of monomers, such as methacrylates. researchgate.net The ketyl radical is less reactive towards initiating polymerization and is often considered a terminating radical. medicaljournalssweden.se

In some systems, CQ can abstract hydrogen directly from the monomer structure, as seen with urethane (B1682113) dimethacrylate (UDMA), which contains labile hydrogen atoms. researchgate.netconicet.gov.ar This allows CQ to initiate polymerization even in the absence of a traditional amine co-initiator. researchgate.netconicet.gov.ar

The efficiency of these systems can be further enhanced by including a third component, such as a diphenyliodonium (B167342) salt. rsc.org In these three-component systems, the CQ-derived ketyl radical can react with the iodonium (B1229267) salt, which regenerates the original camphorquinone molecule and produces highly reactive phenyl radicals, leading to superior photopolymerization efficiency compared to two-component systems. rsc.org

The photochemical activity of (1R)-(-)-Camphorquinone is intrinsically linked to its light absorption characteristics. CQ is a yellow solid, a color that arises from its absorption of light in the blue region of the visible spectrum. researchgate.netresearchgate.net Its absorption spectrum shows a broad band spanning from approximately 400 nm to 510 nm. researchgate.nettaylorandfrancis.com The maximum absorption peak (λmax) is consistently reported to be around 468 nm, though the exact value can vary slightly depending on the solvent. researchgate.nettaylorandfrancis.comnih.gov This specific absorption range makes CQ exceptionally suitable for applications like dental resins, where visible light is used for curing to avoid the tissue damage associated with UV radiation. taylorandfrancis.com The efficiency of photoinitiation is dependent on the emission spectrum of the light source corresponding with CQ's absorption band. nih.gov

Table 1: Absorption Properties of (1R)-(-)-Camphorquinone

| Property | Value | Source(s) |

|---|---|---|

| Absorption Range | 400–500 nm | researchgate.net |

| 430–510 nm | nih.gov | |

| 370–510 nm | researchgate.net | |

| Maximum Absorption (λmax) | ~468 nm | researchgate.nettaylorandfrancis.comnih.gov |

| 475 nm | rsc.org | |

| 484 nm (Calculated) | ubbcluj.ro | |

| Molar Absorptivity (ε) at λmax | ~30 L mol⁻¹ cm⁻¹ | medicaljournalssweden.se |

Upon absorbing a photon of appropriate energy, the CQ molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). medicaljournalssweden.seresearchgate.net This S₁ state is characterized by having electrons with anti-parallel spins. medicaljournalssweden.se However, this singlet state is short-lived. researchgate.net CQ undergoes a highly efficient process called intersystem crossing (ISC), where the spin of one electron inverts, transitioning the molecule to a more stable, long-lived triplet excited state (T₁). medicaljournalssweden.seresearchgate.net The quantum yield for this intersystem crossing is nearly 1, meaning almost all excited singlet molecules convert to the triplet state. researchgate.net

The T₁ state has a significantly longer lifetime (on the order of microseconds) compared to the S₁ state. researchgate.netubbcluj.ro This extended lifetime is crucial because it provides sufficient time for the excited CQ molecule to diffuse and collide with a co-initiator molecule, enabling the bimolecular electron and hydrogen transfer reactions required for radical generation. medicaljournalssweden.se The triplet state energy of CQ is approximately 2.0-2.2 eV. researchgate.net Computational studies using time-dependent density functional theory (TD-DFT) have been employed to model these excited states, calculating the vertical emission energy and the radiative fluorescence lifetime. ubbcluj.ro

Thermal Reaction Pathways

While (1R)-(-)-Camphorquinone is primarily known for its photochemical reactions, it also participates in thermal processes. The compound is a stable crystalline solid with a melting point reported between 200-203 °C, indicating considerable thermal stability. sigmaaldrich.comsigmaaldrich.com Information specifically detailing the thermal decomposition pathways of pure (1R)-(-)-Camphorquinone is not extensively covered in the provided research. However, studies on polymers initiated by CQ show that the resulting polymer networks begin to thermally degrade at much higher temperatures, around 280°C, indicating the stability of the incorporated initiator fragments. researchgate.net

In synthetic organic chemistry, (1R)-(-)-Camphorquinone serves as a starting material in reactions that may be driven by heat. nih.govsigmaaldrich.com For instance, it is used in Barbier-type reactions with reagents like allyl bromide in the presence of zinc or indium, which can be heated to 45-70 °C to drive the reaction to completion, resulting in regio- and stereo-selective products. nih.govrsc.org These reactions, however, are complex synthetic transformations rather than simple thermal degradation pathways.

Radical Generation and Propagation Mechanisms

The generation of free radicals by the (1R)-(-)-Camphorquinone/amine system is a well-defined process. nih.gov As detailed in section 4.1.1, the interaction between the triplet excited state of CQ and an amine co-initiator produces two types of radicals through photoinduced electron transfer followed by proton transfer. researchgate.netresearchgate.net

CQ-derived Ketyl Radical (CQH•) : This radical is formed on the camphorquinone molecule. It is generally considered to be sterically hindered and not very reactive towards the double bonds of methacrylate monomers, thus it does not efficiently initiate polymerization. researchgate.net

Amine-derived Radical (A•) : This radical is formed on the co-initiator molecule. The aminoalkyl radical is an effective initiator that readily adds across the carbon-carbon double bond of a monomer molecule (e.g., methacrylate). nih.govresearchgate.net

This initial reaction creates a monomer radical, which then propagates the polymerization. nih.gov The propagation step involves a chain reaction where the newly formed monomer radical attacks another monomer molecule, adding to it and regenerating the radical at the end of the growing chain. nih.govmdpi.com This process repeats, rapidly forming long polymer chains and eventually a cross-linked network.

The propagation mechanism can also involve chain transfer, where a growing polymer radical abstracts a hydrogen atom from another molecule, such as a thiol in thiol-ene polymerizations. conicet.gov.ar In this case, the excited CQ* abstracts a hydrogen from the thiol to form a thiyl radical, which then initiates and propagates the polymerization with methacrylate groups. conicet.gov.ar

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics provides insight into the rates and efficiencies of the photochemical processes involving (1R)-(-)-Camphorquinone. The rate of CQ photodecomposition, or photobleaching, is directly proportional to the intensity of the radiation source but is largely independent of temperature. conicet.gov.ar The kinetics can be influenced by the viscosity of the medium; as polymerization proceeds and the resin solidifies, the diffusion-controlled reaction between CQ and the amine co-initiator slows down. conicet.gov.ar

The quenching of the CQ triplet state by various amines has been studied, with rate constants (k_q) determined through techniques like laser flash photolysis. These constants quantify the efficiency of the amine co-initiator in the initial radical-generating step.

Table 2: Quenching Rate Constants (k_q) for the Triplet State of (1R)-(-)-Camphorquinone by Various Amines

| Quencher (Amine) | k_q (M⁻¹ s⁻¹) | Solvent | Source(s) |

|---|---|---|---|

| N,N-dimethyl-p-toluidine | 2.0 x 10⁹ | Acetonitrile | researchgate.net |

| N-phenylglycine | 1.8 x 10⁹ | Acetonitrile | researchgate.net |

| Ethyl N,N-dimethylaminobenzoate (EDMAB) | 1.0 x 10⁹ | Acetonitrile | researchgate.net |

| Triethanolamine (TEA) | 1.0 x 10⁸ | Acetonitrile | researchgate.net |

| Triethylamine (TEA) | 8.0 x 10⁷ | Acetonitrile | researchgate.net |

From a thermodynamic perspective, the feasibility of the photoinduced electron transfer from the amine to the excited CQ is a key factor. The free energy change of electron transfer (ΔG_et) for this process can be estimated using the Rehm-Weller equation. For efficient photosensitization, this value must be negative, indicating a thermodynamically favorable reaction. rsc.org For photosensitizing systems involving dyes and onium salts, ΔG_et values have been calculated to be highly negative (e.g., ranging from -46.91 to -147.75 kJ mol⁻¹), confirming the spontaneity of the electron transfer step. rsc.org Studies have also found that while the thermodynamics of complexation may show little chiral discrimination between camphorquinone enantiomers, the association kinetics can be significantly affected. researchgate.net

Solvent Effects on Reaction Mechanisms

The solvent environment plays a critical role in dictating the pathway, rate, and outcome of chemical reactions involving (1R)-(-)-Camphorquinone. Solvent properties such as polarity, viscosity, and the capacity for specific interactions like hydrogen bonding can significantly influence the stability of reactants, transition states, and products, thereby altering the reaction mechanism. Investigations into these effects are crucial for optimizing reaction conditions and understanding the fundamental behavior of camphorquinone in various chemical processes.

Influence on Photoreduction and Photopolymerization Kinetics

In photoinitiated reactions, such as the polymerization of dental resins where (1R)-(-)-Camphorquinone (CQ) is a common photoinitiator, the solvent or monomer matrix profoundly affects the reaction kinetics. The mechanism typically involves the photo-excitation of CQ to a triplet state, followed by interaction with a co-initiator, often a tertiary amine, to generate the free radicals that initiate polymerization. nih.gov

The efficiency of this process is subject to diffusion-controlled steps, which are highly dependent on the viscosity of the medium. conicet.gov.ar In the photoreduction of the excited camphorquinone, key steps include the diffusion of CQ and the amine co-initiator to form an encounter complex, followed by electron and proton transfer to produce radicals. conicet.gov.ar Consequently, an increase in the viscosity of the medium can hinder the diffusion of reactants, thereby lowering the rate of radical formation and subsequent polymerization.

A kinetic study on the polymerization of 2-hydroxyethyl methacrylate (HEMA) using a CQ/triethanolamine (TEOHA) system in an aqueous solution demonstrated a clear dependence of the reaction rate on the viscosity of the medium. baqai.edu.pk As the concentration of HEMA was increased from 1 M to 3 M, the viscosity of the solution increased, which led to a decrease in the observed first-order rate constants for polymerization. baqai.edu.pk This suggests that the quenching of the excited camphorquinone state is influenced by diffusion-controlled processes. baqai.edu.pk

| HEMA Concentration (M) | pH | Apparent First-Order Rate Constant (kobs) x 10-4 s-1 |

|---|---|---|

| 1 | 6.0 | 3.35 |

| 1 | 9.0 | 7.78 |

| 2 | 6.0 | 2.72 |

| 2 | 9.0 | 6.78 |

| 3 | 6.0 | 2.33 |

| 3 | 9.0 | 5.89 |

The data clearly shows a trend where the rate constant decreases as the HEMA concentration and thus the medium viscosity increases, highlighting the mechanical effect of the solvent environment on the reaction rate. baqai.edu.pk

Computational Insights into Solvatochromic and Chiroptical Effects

Computational chemistry, particularly using the Polarizable Continuum Model (PCM), has provided significant insights into how solvents interact with (1R)-(-)-Camphorquinone at a molecular level. acs.org These studies calculate properties like optical rotation and solvatochromic shifts (changes in absorption spectra) in different solvents.

A study investigating the specific rotation of (1R)-(-)-Camphorquinone in a range of solvents found that the nature of solute-solvent interactions varies significantly. acs.org The calculations were in excellent agreement with experimental data for solvents like cyclohexane, acetone, methanol, and acetonitrile, suggesting that for these solvents, electrostatic interactions are the dominant force governing the solvent's effect. acs.org However, for solvents such as carbon tetrachloride, benzene, and chloroform, the agreement was much poorer. This discrepancy indicates that in these latter solvents, non-electrostatic effects, which are not fully captured by the standard PCM model, play a more significant role. acs.org

| Solvent | Dominant Interaction Type |

|---|---|

| Cyclohexane | Electrostatic |

| Acetone | Electrostatic |

| Methanol | Electrostatic |

| Acetonitrile | Electrostatic |

| Carbon Tetrachloride | Non-electrostatic |

| Benzene | Non-electrostatic |

| Chloroform | Non-electrostatic |

These theoretical findings are crucial as they demonstrate that a solvent's dielectric constant alone is not sufficient to predict its influence on camphorquinone's properties and reactivity. Specific interactions must be considered, which can in turn affect the energy of transition states in reactions. For instance, protic solvents like ethanol (B145695) have been found to be particularly effective in certain synthetic applications, such as the synthesis of camphor-derived pyridyl alcohol ligands, when compared to various aprotic solvents. core.ac.uk This suggests that the hydrogen-bonding capability of the solvent can be a determining factor for reaction success. core.ac.ukresearchgate.net

1r Camphorquinone in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands Based on (1R)-(-)-Camphorquinone

The inherent chirality and structural rigidity of (1R)-(-)-Camphorquinone have made it a popular starting material for the synthesis of a diverse range of chiral ligands. These ligands are primarily designed to influence the stereochemical outcome of metal-catalyzed reactions.

Schiff Base Ligands Derived from (1R)-(-)-Camphorquinone

Schiff bases, or imines, are a prominent class of ligands in coordination chemistry, and their synthesis from camphorquinone (B77051) is a common strategy for creating chiral ligands. researchgate.net These are typically formed through the condensation reaction between the carbonyl groups of camphorquinone or its derivatives and primary amines. researchgate.net

For instance, new enantiomerically pure Schiff bases have been synthesized from (–)-3-bromocamphor, a derivative of camphor (B46023), and ethylenediamine (B42938). nih.gov This reaction yields multidentate ligands capable of coordinating with metal ions to form stable chelate complexes. nih.gov Another example involves the synthesis of a series of Schiff base ligands from (1R)-camphor, which have been demonstrated to be effective catalysts in asymmetric synthesis. nih.gov One such ligand, (+)-SBAIB-a, was synthesized for use in enantioselective additions to aldehydes. nih.gov

The synthesis process can be tailored to produce ligands with specific properties. For example, bis(camphoroliden)propylenediamine is synthesized by reacting (+)-camphor with 1,3-propylenediamine in toluene, using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by removing water using a Dean-Stark trap. researchgate.net

Phosphonium (B103445) Ylides and Phosphine (B1218219) Ligands from Camphorquinone Derivatives

Phosphorus-containing ligands, such as phosphines and phosphonium ylides, are crucial in catalysis due to their unique electronic and steric properties. ajchem-a.com The reaction of camphorquinone derivatives with phosphorus ylides provides a pathway to novel phosphorus-containing heterocyclic compounds that can serve as potential ligands.

Research has shown that camphorquinone reacts with stabilized phosphonium ylides and active phosphacumulene ylides. Specifically, the reaction of camphorquinone with (N-phenyliminovinylidene) triphenylphosphorane in tetrahydrofuran (B95107) yields a phosphanylidene cyclobutylidene camphorquinone derivative. The reaction mechanism involves a [2+2] cycloaddition of a carbonyl group in the camphorquinone with the ylidic carbon-phosphorus bond, forming an intermediate oxaphosphetane. Subsequent elimination of triphenylphosphine (B44618) oxide and further reaction with a second ylide molecule leads to the final product.

Notably, these reactions are regioselective, occurring specifically at the less sterically hindered carbonyl group at position 3 of the camphorquinone molecule. This selectivity ensures the formation of a single major product, which is a desirable feature in ligand synthesis.

Metal Coordination Complexes of (1R)-(-)-Camphorquinone Derivatives

The chiral ligands derived from (1R)-(-)-Camphorquinone are designed to coordinate with various metal ions. The resulting metal complexes are the active species in many catalytic applications. The study of their structure and electronic properties is essential for understanding their function and for the rational design of new catalysts.

Structural Characterization of Metal Complexes via X-ray Diffraction

For example, the palladium complex of a Schiff base derived from (–)-3-bromocamphor and ethylenediamine has been synthesized and characterized. nih.gov Single-crystal X-ray diffraction analysis of a related palladium(II) chloride complex revealed a square planar geometry around the palladium center. nih.gov In this structure, the Schiff base acts as a tridentate N,N,O-ligand, coordinating to the palladium ion through two nitrogen atoms and one oxygen atom. nih.gov The fourth coordination site is occupied by a chloride ion. nih.gov The precise structural data obtained from XRD confirms the chelation of the ligand to the metal and provides insight into the chiral pocket created around the active site. nih.gov

Electrochemical Properties of Metal-Camphorquinone Complexes

The electrochemical properties of metal complexes, often studied using techniques like cyclic voltammetry, provide insight into their redox behavior, including the stability of different oxidation states and the kinetics of electron transfer processes. Such studies are crucial for applications in redox catalysis and for understanding the electronic communication between the metal center and the ligand.

Applications in Enantioselective Transformations

The primary application of chiral ligands and complexes derived from (1R)-(-)-Camphorquinone is in asymmetric catalysis, where they are used to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer of the product.

A notable application is the use of a camphor-based Schiff base ligand, (+)-SBAIB-a, as a catalyst for the enantioselective addition of phenylacetylene (B144264) to a variety of aldehydes. nih.gov This reaction produces chiral propargylic alcohols, which are valuable intermediates in organic synthesis. nih.gov The catalyst system proved to be highly effective, yielding the corresponding (R)-propargylic alcohols in excellent yields (up to 99%) and with high enantioselectivities (up to 92% ee). nih.gov The reaction proceeds effectively without the need for other additives like Ti(OiPr)4, which are often required in similar catalytic systems. nih.gov

The versatility of this catalytic system is demonstrated by its effectiveness with a range of aldehyde substrates, including both aromatic and aliphatic aldehydes. nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Benzaldehyde | 99 | 91 | R |

| p-Tolualdehyde | 99 | 92 | R |

| p-Methoxybenzaldehyde | 99 | 90 | R |

| p-Chlorobenzaldehyde | 99 | 91 | R |

| p-Nitrobenzaldehyde | 99 | 88 | R |

| 2-Naphthaldehyde | 99 | 89 | R |

| Cinnamaldehyde | 98 | 91 | R |

| Cyclohexanecarboxaldehyde | 95 | 85 | R |

Furthermore, by using the enantiomer of the ligand, (–)-SBAIB-a, the corresponding (S)-propargylic alcohols can be synthesized with similarly high yields and enantioselectivities. nih.gov This demonstrates the tunability of the system to produce either desired enantiomer of the product. nih.gov

Asymmetric Hydrogenation

The quest for efficient and selective methods for the synthesis of enantiomerically pure compounds has established asymmetric hydrogenation as a cornerstone of modern organic chemistry. Chiral phosphine ligands have proven to be particularly effective in transition metal-catalyzed hydrogenation reactions. While direct applications of (1R)-(-)-Camphorquinone as a ligand are not extensively documented, its derivatives serve as valuable chiral auxiliaries in the synthesis of potent P-stereogenic phosphine ligands.

A notable advancement in this area is the development of camphor-derived 2,3-diols, named CAMDOL, which are synthesized from (1R)-(-)-camphorquinone. These diols function as powerful chiral templates for the synthesis of a diverse range of P-chiral compounds, including phosphines that are crucial for asymmetric hydrogenation. The synthesis of these P-stereogenic phosphines is achieved with high yields and excellent enantiomeric excess, demonstrating the effective transfer of chirality from the camphor backbone. The versatility of the CAMDOL platform allows for the stereodivergent preparation of both enantiomers of the P-chirogenic molecules, either by starting from the corresponding enantiomer of camphorquinone or by altering the sequence of reagent addition during the synthesis.

The resulting camphorquinone-derived phosphine ligands hold significant potential for use in asymmetric hydrogenation, offering a new class of chiral ligands for the synthesis of enantiomerically enriched products. Further research into the application of these novel ligands in catalytic asymmetric hydrogenation is an active area of investigation.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. The stereochemical outcome of these reactions can be controlled through the use of chiral Lewis acids, organocatalysts, or chiral auxiliaries. Derivatives of (1R)-(-)-Camphor have a rich history of being employed as effective chiral auxiliaries in these transformations.

While the direct use of (1R)-(-)-Camphorquinone as a catalyst in these reactions is not widely reported, its structural motifs are incorporated into highly effective chiral auxiliaries. For instance, the well-known Oppolzer's camphor sultam, a derivative of camphorsulfonic acid, has been extensively used as a chiral auxiliary in 1,3-dipolar cycloaddition reactions of azomethine ylides, leading to the synthesis of substituted pyrrolidines with a high degree of stereocontrol. Similarly, camphor-derived auxiliaries developed by Helmchen have demonstrated remarkable efficacy in asymmetric Diels-Alder reactions.

More directly related to camphorquinone, researchers have synthesized regioisomeric monoketals from (1R)-(-)-camphorquinone and subsequently reduced them to the corresponding alcohols. These camphorquinone-derived alcohols have been investigated as chiral auxiliaries in the alkylation of carboxylate esters, achieving diastereoselectivities of up to 74% d.e. This demonstrates the potential of the camphorquinone framework to induce chirality in synthetic transformations, paving the way for its application in asymmetric cycloadditions.

Enantioselective Oxidations and Reductions

The development of reagents for enantioselective oxidations and reductions is of paramount importance for the synthesis of chiral alcohols, sulfoxides, and other valuable intermediates. Derivatives of the camphor scaffold have been instrumental in the design of highly effective reagents for asymmetric oxidation reactions.

Enantioselective Oxidations

A significant class of reagents for asymmetric oxidation are the N-sulfonyloxaziridines, with those derived from camphorsulfonic acid being particularly prominent. These chiral oxaziridines, developed extensively by Franklin A. Davis and coworkers, are powerful and selective oxidizing agents. They have been successfully employed in the asymmetric oxidation of a variety of substrates.

One of the primary applications of camphor-derived oxaziridines is the enantioselective oxidation of sulfides to chiral sulfoxides. This transformation is crucial for the synthesis of chiral auxiliaries and pharmacologically active compounds. The reaction proceeds with good to excellent enantioselectivities, depending on the substrate and the specific oxaziridine (B8769555) used.

Another key application is the asymmetric hydroxylation of prochiral enolates to afford α-hydroxy carbonyl compounds. This method provides access to valuable chiral building blocks that are prevalent in natural products and pharmaceuticals. The enantiomeric excesses achieved in these reactions are often very high, highlighting the exceptional stereo-inducing capability of the camphor backbone.

| Substrate Type | Oxidizing Agent | Product Type | Enantiomeric Excess (ee) |

| Prochiral Sulfides | Camphor-derived N-sulfonyloxaziridines | Chiral Sulfoxides | Good to excellent |

| Prochiral Ketone Enolates | Camphor-derived N-sulfonyloxaziridines | α-Hydroxy Ketones | High |

Enantioselective Reductions

While the role of camphor derivatives in asymmetric oxidations is well-established, their application in enantioselective reductions is less direct. However, chiral auxiliaries and catalysts derived from camphor have been utilized to achieve stereocontrol in reduction reactions.

A notable example is the use of chiral 1,2-amino alcohols derived from (1R)-(+)-camphor for the in situ generation of chiral oxazaborolidine catalysts, commonly known as CBS catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The camphor-derived amino alcohols serve as the source of chirality, guiding the stereochemical outcome of the reduction. This approach offers a practical and efficient method for the synthesis of enantiomerically enriched alcohols.

Catalysis in Biginelli Dihydropyrimidinone Condensation

The Biginelli reaction is a multi-component condensation reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are heterocyclic compounds with a wide range of biological activities. The development of enantioselective versions of the Biginelli reaction is an area of active research, with a focus on the design of effective chiral catalysts.

While the direct application of (1R)-(-)-Camphorquinone as a catalyst in the Biginelli reaction is not extensively documented, the broader family of camphor derivatives has been explored in the context of asymmetric catalysis for related transformations. For instance, novel dimerized ligands derived from (+)-ketopinic acid, a derivative of camphor, have been synthesized and successfully employed as chiral Lewis acid catalysts in asymmetric Baylis-Hillman reactions. This demonstrates the potential of the camphor scaffold to form the basis of effective chiral catalysts for carbon-carbon bond-forming reactions.

The development of chiral Lewis acids and Brønsted acids is crucial for achieving high enantioselectivity in the Biginelli reaction. Given the successful application of camphor-derived ligands in other asymmetric transformations, the design and synthesis of camphorquinone-based chiral catalysts for the enantioselective Biginelli condensation represents a promising avenue for future research. The rigid and well-defined stereochemical environment provided by the camphorquinone framework could offer the necessary chirality transfer to control the stereochemical outcome of this important multi-component reaction.

Heterogeneous Catalysis Using Immobilized Camphorquinone Derivatives

The principles of green chemistry have driven significant research into the development of heterogeneous catalysts, which offer advantages such as ease of separation, recyclability, and reduced waste generation. The immobilization of chiral catalysts onto solid supports is a key strategy in this endeavor, allowing for the benefits of homogeneous catalysis to be translated into more sustainable and industrially viable processes.

While the direct immobilization of (1R)-(-)-Camphorquinone itself for catalytic applications is not a widely explored area, the concept of utilizing polymer-supported chiral catalysts derived from related structures is well-established. For example, polymeric photoinitiators bearing side-chain camphorquinone moieties have been synthesized for radical polymerization. This demonstrates the feasibility of incorporating the camphorquinone structure into a polymer backbone.

The immobilization of chiral catalysts derived from camphor, such as those based on camphorsulfonic acid or borneol, onto various supports like silica, polymers, and magnetic nanoparticles has been reported for a range of asymmetric transformations. These heterogeneous catalysts often exhibit good catalytic activity and enantioselectivity, and can be recovered and reused multiple times with minimal loss of performance.

Given the potential of (1R)-(-)-Camphorquinone as a precursor for chiral ligands and auxiliaries, the immobilization of these derivatives onto solid supports presents a logical next step. The development of such heterogeneous catalysts could lead to more sustainable and cost-effective methods for the asymmetric synthesis of valuable chiral compounds. Future research in this area could focus on the synthesis and characterization of novel immobilized camphorquinone-based catalysts and the evaluation of their performance in the asymmetric reactions discussed in the preceding sections.

Biological and Medicinal Chemistry Research with 1r Camphorquinone

Design and Synthesis of Biologically Active Derivatives

The chemical reactivity of the two ketone groups in (1R)-(-)-Camphorquinone allows for a variety of synthetic modifications, leading to the creation of diverse libraries of new chemical entities. A primary strategy involves the condensation of one or both carbonyl groups with amine-containing molecules to form imines, commonly known as Schiff bases.

One notable area of research has been the acid-catalyzed condensation of (1R)-(-)-Camphorquinone with S-substituted dithiocarbazates. This reaction yields a series of Schiff base derivatives, which have been investigated for their biological potential. Spectroscopic analysis of these particular Schiff bases revealed that they predominantly assume a Z-configuration around the newly formed imine bond.

Another synthetic route involves the oxidation of related camphor-derived structures to introduce new functionalities. For instance, carboxylated-camphorquinone (CQCOOH) has been successfully synthesized from ketopinic acid via an oxidation reaction using selenium dioxide in glacial acetic acid. This modification is particularly significant as it can improve properties such as water solubility, which is often a limitation for camphor-based compounds in biological applications. Further derivatization has led to the creation of molecules like 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide, which integrates an acylphosphine oxide group into the camphorquinone (B77051) framework. These synthetic efforts highlight the adaptability of the (1R)-(-)-Camphorquinone scaffold for generating derivatives with tailored chemical and biological properties.

In Vitro Biological Activity Studies

Derivatives of (1R)-(-)-Camphorquinone have been the subject of numerous in vitro studies to determine their efficacy against various pathogens and cancer cell lines.

Antiviral Activity (e.g., Anti-dengue Potential)

Schiff base derivatives of (1R)-(-)-Camphorquinone have shown promise as antiviral agents, particularly against the dengue virus (DENV). The anti-dengue potential of these compounds has been evaluated in vitro based on their ability to reduce the cytopathic effect (CPE) caused by DENV-2 in infected Vero cells. nih.gov Promising candidates from these initial screens have been further validated using secondary assays, such as the foci forming unit reduction assay (FFURA), to confirm their antiviral activity. nih.gov While studies have demonstrated that camphor-derived compounds exhibit some of the highest anti-dengue potential among related monoterpenes, the enantiomeric forms (derived from 1R vs. 1S camphorquinone) behaved similarly in the antiviral evaluations. nih.gov

Table 1: Anti-dengue Activity of (1R)-(-)-Camphorquinone Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Virus Strain | Assay Method | Result | Citation |

|---|---|---|---|---|

| Schiff Bases | DENV-2 | CPE Reduction | Variable Antiviral Activity | nih.gov |

| Schiff Bases | DENV-2 | FFURA | Validated Activity | nih.gov |

Cytotoxicity Against Cancer Cell Lines

While extensive research on Schiff bases and other quinone derivatives demonstrates significant cytotoxic potential against a variety of human cancer cell lines—including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer—specific data for derivatives synthesized directly from (1R)-(-)-Camphorquinone is not widely reported in the literature. The primary compound, camphorquinone, has itself been studied for its cytotoxic effects, notably on human dental pulp cells. These studies show that camphorquinone can inhibit cell growth in a dose-dependent manner, with concentrations of 1 mM and 2 mM reducing cell viability to approximately 70% and 50%, respectively. nih.gov The observed cytotoxicity is linked to the induction of cell cycle arrest and apoptosis. nih.gov

The general strategy in medicinal chemistry involves modifying a parent compound like camphorquinone to create derivatives (such as specific Schiff bases or metal complexes) with enhanced and more selective anticancer activity. This approach has been validated for many other quinone-based structures, which are known to induce apoptosis and DNA damage in cancer cells.

Antibacterial Activity

Synthetic derivatives of camphor (B46023), including those based on the (1R)-(-)-Camphorquinone structure, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Sulfur and imine derivatives have shown notable activity. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for these compounds using microdilution assays.

Sulfur derivatives of camphor, for example, have demonstrated varied efficacy. One study found that these compounds were generally more active against Gram-negative bacteria than Gram-positive strains. Specifically, MIC values against Pseudomonas aeruginosa were recorded in the range of 6.7–125 µg/mL, while the range for Staphylococcus aureus was higher, from 32.5 to 125 µg/mL.

Table 2: Antibacterial Activity of Camphor Derivatives This table is interactive. Users can sort and filter the data.

| Derivative Class | Bacterial Species | MIC Range (µg/mL) |

|---|---|---|

| Sulfur Derivatives | Staphylococcus aureus | 32.5 - 125 |

| Sulfur Derivatives | Pseudomonas aeruginosa | 6.7 - 125 |

| Sulfur Derivatives | Escherichia coli | 15.5 - 125 |

| Imine Derivatives | Staphylococcus aureus | 9.3 - 125 |

| Imine Derivatives | Pseudomonas aeruginosa | 3.4 - 43 |

| Imine Derivatives | Escherichia coli | 7.2 - 59.4 |

Mechanistic Insights into Biological Activity

Understanding how (1R)-(-)-Camphorquinone and its derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Research has focused on identifying cellular targets and the signaling pathways that are modulated by these compounds.

Target Identification and Interaction Mechanisms

The biological activity of camphorquinone is closely linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in cellular ROS can trigger a cascade of downstream signaling events. One of the key pathways activated is the DNA damage response pathway involving ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2). nih.gov Activation of these kinases can lead to cell cycle arrest, providing the cell with time to repair damage or, if the damage is too severe, to undergo programmed cell death (apoptosis).

Specifically, camphorquinone has been shown to induce G2/M phase cell cycle arrest. nih.gov This is associated with the inhibition of key cell cycle regulators such as cdc2, cyclin B, and cdc25C. nih.gov Furthermore, the compound stimulates the expression of the cell cycle inhibitor p21 and activates the tumor suppressor protein p53. nih.gov

In addition to cell cycle regulation, camphorquinone impacts inflammatory pathways by stimulating the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The cellular stress response is also activated, as evidenced by the marked stimulation of hemeoxygenase-1 (HO-1) expression. nih.gov These mechanistic insights reveal that camphorquinone and its derivatives are multi-target agents that interfere with fundamental cellular processes, including proliferation, DNA integrity, and inflammatory responses.

Apoptosis Induction Pathways in Cancer Cells

(1R)-(-)-Camphorquinone and its derivatives have emerged as a subject of interest in oncology research due to their potential to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism of action appears to be centered around the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).

Research into novel camphor-based pyrimidine (B1678525) derivatives has shown that these compounds can trigger cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. nih.govresearchgate.netrsc.org The accumulation of ROS within the cancer cells leads to a loss of mitochondrial membrane potential. researchgate.net This disruption of the mitochondrial integrity is a critical step in the apoptotic cascade.

The release of cytochrome C from the mitochondria into the cytosol is a key event that follows the loss of mitochondrial membrane potential. nih.govresearchgate.net In the cytosol, cytochrome C binds to the apoptosis protease-activating factor 1 (Apaf-1) and procaspase-9, forming a complex known as the apoptosome. nih.gov This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3. nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis. nih.gov

Furthermore, the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway, is significantly altered by these camphor derivatives. researchgate.net The treatment of cancer cells with these compounds has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio further promotes the release of cytochrome C and progression of apoptosis. Studies have shown that exposure of cancer cells to certain camphor-based pyrimidine derivatives leads to a significant increase in the percentage of late apoptotic cells. nih.gov

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies focusing exclusively on (1R)-(-)-Camphorquinone derivatives are not extensively documented in publicly available research, general principles can be drawn from studies on related quinone-containing compounds and camphor-based derivatives. The anticancer activity of these molecules is intrinsically linked to their chemical structure, and modifications to the core scaffold can significantly impact their potency and selectivity.

For instance, in a series of novel camphor-based pyrimidine derivatives, one particular compound, designated as 3f , exhibited the strongest anti-tumor activity against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer), RPMI-8226 (multiple myeloma), and A549 (lung cancer). nih.govresearchgate.netrsc.org This suggests that the specific substitutions on the pyrimidine ring, which is attached to the camphor backbone, play a crucial role in its cytotoxic efficacy. The superior performance of compound 3f compared to other analogues in the series highlights the importance of the electronic and steric properties of the substituents in dictating the biological activity. nih.govresearchgate.net

General SAR studies on other quinone derivatives, such as naphthoquinones and anthraquinones, have revealed that the presence of electron-donating or electron-withdrawing groups on the quinone ring can modulate their anticancer effects. tubitak.gov.trresearchgate.netnih.govnih.gov For example, the introduction of hydroxyl groups or alkyl chains can influence the compound's redox potential, its ability to generate ROS, and its interaction with biological targets. nih.govnih.gov In the case of cationic anthraquinone (B42736) analogs, the attachment of an aromatic group to the cationic scaffold was found to be a key structural factor for switching the biological activity from antibacterial to potent anticancer. nih.gov These findings suggest that similar modifications to the camphorquinone scaffold could be a viable strategy for optimizing its anticancer properties.

The core camphor skeleton provides a rigid, chiral framework that can be systematically modified to explore the SAR. Key areas for modification could include the dione (B5365651) system, the pyrimidine ring in the case of the aforementioned derivatives, and the various positions on the camphor ring itself. Such studies would be instrumental in identifying the pharmacophoric features essential for potent and selective apoptosis induction in cancer cells.

Protein Interaction Studies

The apoptotic effects of (1R)-(-)-Camphorquinone derivatives are mediated through their interaction with key proteins involved in the cell death machinery. The primary protein interactions identified are with the Bcl-2 family of proteins and the caspase cascade.

As previously mentioned, treatment with camphor-based pyrimidine derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax . researchgate.net Bcl-2 and Bax are central regulators of mitochondrial integrity. oncotarget.com In healthy cells, Bcl-2 sequesters Bax, preventing it from forming pores in the mitochondrial outer membrane. The shift in the expression levels in favor of Bax, induced by the camphor derivatives, leads to the formation of these pores and the subsequent release of cytochrome C . nih.gov

Once in the cytosol, cytochrome C interacts with Apaf-1 (apoptosis protease-activating factor 1) to form the apoptosome. nih.gov This multi-protein complex then recruits and activates procaspase-9 . nih.gov Activated caspase-9 , an initiator caspase, subsequently cleaves and activates effector caspases, most notably caspase-3 . nih.gov The activation of caspase-3 is a point of no return in the apoptotic process, as it goes on to cleave a multitude of cellular proteins, leading to the dismantling of the cell. nih.gov

Inhibitor of Apoptosis Proteins (IAPs) are another class of proteins that are likely targets for therapeutic intervention. nih.gov While direct interaction studies with (1R)-(-)-Camphorquinone are yet to be extensively reported, IAPs are known to be upregulated in many cancers and function by inhibiting caspases. nih.gov Compounds that can antagonize IAPs could potentially enhance the apoptotic effects of camphorquinone derivatives.

The interactions of these derivatives with proteins are not limited to the apoptotic pathway. For instance, some quinone-containing compounds have been shown to interact with and modulate the activity of signaling proteins such as those in the MAPK and STAT3 pathways. nih.gov Further research is needed to elucidate the full spectrum of protein interactions of (1R)-(-)-Camphorquinone and its derivatives to better understand their anticancer mechanisms.

Prodrug Strategies for (1R)-(-)-Camphorquinone Derivatives

The development of prodrugs is a well-established strategy in cancer therapy to enhance the therapeutic index of cytotoxic agents. nih.govnih.govonclive.com This approach involves chemically modifying the active drug to render it inactive until it reaches the target tumor tissue, where it is then converted to its active form. nih.gov For (1R)-(-)-Camphorquinone derivatives, several prodrug strategies could be envisioned to improve their efficacy and reduce potential side effects.